Product packaging for N-(1H-indol-5-yl)ethanesulfonamide(Cat. No.:CAS No. 141101-59-9)

N-(1H-indol-5-yl)ethanesulfonamide

Cat. No.: B179565
CAS No.: 141101-59-9
M. Wt: 224.28 g/mol
InChI Key: AALNXQUZNZCZND-UHFFFAOYSA-N
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Description

Significance of Indole (B1671886) and Sulfonamide Moieties in Medicinal Chemistry

The indole ring system is a privileged scaffold in medicinal chemistry, recognized for its presence in a vast array of natural products and synthetic drugs. google.comsemanticscholar.org This versatile heterocyclic structure can interact with various biological targets, contributing to a wide spectrum of pharmacological activities. google.comechemi.com The indole nucleus is found in the essential amino acid tryptophan and is a core component of many biologically important molecules, including neurotransmitters and plant hormones. semanticscholar.org Its ability to mimic protein structures allows it to be a valuable component in the development of drugs for conditions such as cancer, infections, inflammation, and neurological disorders. google.com

Similarly, the sulfonamide group (-SO2NHR) is a cornerstone of medicinal chemistry. google.comchemicalbook.com Initially famed for the discovery of sulfa drugs, the first broadly effective systemic antibacterials, the applications of sulfonamides have since expanded dramatically. chemicalbook.comcymitquimica.com This functional group is now integral to a variety of therapeutic classes, including diuretics, anticonvulsants, anti-inflammatory agents, and anticancer drugs. cymitquimica.comcymitquimica.com Sulfonamides are known to act as inhibitors of various enzymes, a property that underpins many of their therapeutic effects. cymitquimica.com

The combination of these two pharmacologically significant moieties within a single molecular framework, as seen in N-(1H-indol-5-yl)ethanesulfonamide, presents a compelling case for its investigation as a potential building block for novel therapeutic agents.

Research Context of Indole-Sulfonamide Derivatives

The broader family of indole-sulfonamide derivatives has been the subject of considerable research, yielding compounds with a diverse range of biological activities. cymitquimica.comacs.org Scientists have synthesized and evaluated numerous analogues for their potential as anticancer, antimicrobial, and anti-inflammatory agents. acs.orgpharmaffiliates.com For instance, certain indole-sulfonamide derivatives have shown promise as inhibitors of carbonic anhydrase, an enzyme implicated in conditions like glaucoma and some cancers. nih.gov

A significant portion of the research in this area has focused on the development of triptans, a class of drugs used to treat migraine headaches. derpharmachemica.comdrugbank.com One prominent example is Naratriptan (B1676958), which is chemically N-methyl-2-[3-(1-methylpiperidin-4-yl)-1H-indol-5-yl]ethanesulfonamide. researchgate.net The core structure of Naratriptan is closely related to this compound, with the key differences being the methylation of the sulfonamide nitrogen and the addition of a methylpiperidine group at the C3 position of the indole ring. The successful development of Naratriptan highlights the therapeutic potential inherent in the indole-5-ethanesulfonamide scaffold.

Furthermore, studies have explored the synthesis of various indole-sulfonamide hybrids, investigating their potential as selective inhibitors of different enzyme classes and as agents against various pathogens. acs.orgpharmaffiliates.com This ongoing research underscores the scientific interest in combining the indole and sulfonamide pharmacophores to create novel molecules with valuable biological properties.

Scope and Objectives of Current Research Focus

Given the limited direct research on this compound as a primary therapeutic agent, the current focus of academic inquiry primarily revolves around its role as a key chemical intermediate. The principal objective is to utilize this compound as a foundational building block for the synthesis of more complex and potentially more potent indole-sulfonamide derivatives.

The synthesis of this compound itself, and more commonly its N-methylated analog, has been detailed in several patents, often as a crucial step in the production of Naratriptan and other related compounds. google.comgoogle.com These synthetic routes, which can involve methods such as the Fischer indole synthesis, provide a basis for producing the core scaffold.

Future research objectives may include the systematic exploration of substitutions at various positions of the indole ring and the sulfonamide group of this compound. This could lead to the discovery of new derivatives with tailored biological activities, potentially expanding beyond the established applications of related compounds. The compound therefore serves as a valuable starting point for structure-activity relationship (SAR) studies aimed at optimizing the therapeutic potential of the indole-sulfonamide class of molecules.

Compound Properties and Data

The following tables provide a summary of the key properties of this compound and a list of related compounds mentioned in this article.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C11H14N2O2S
Molecular Weight 238.31 g/mol
IUPAC Name 2-(1H-indol-5-yl)-N-methylethanesulfonamide
CAS Number 98623-50-8

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12N2O2S B179565 N-(1H-indol-5-yl)ethanesulfonamide CAS No. 141101-59-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

141101-59-9

Molecular Formula

C10H12N2O2S

Molecular Weight

224.28 g/mol

IUPAC Name

N-(1H-indol-5-yl)ethanesulfonamide

InChI

InChI=1S/C10H12N2O2S/c1-2-15(13,14)12-9-3-4-10-8(7-9)5-6-11-10/h3-7,11-12H,2H2,1H3

InChI Key

AALNXQUZNZCZND-UHFFFAOYSA-N

SMILES

CCS(=O)(=O)NC1=CC2=C(C=C1)NC=C2

Canonical SMILES

CCS(=O)(=O)NC1=CC2=C(C=C1)NC=C2

Synonyms

5-ethanesulfonylamino-1H-indole

Origin of Product

United States

Synthetic Methodologies and Strategies

General Synthetic Approaches for Indole-Sulfonamide Scaffolds

The construction of the indole-sulfonamide framework can be achieved through several reliable and versatile synthetic routes. These methods provide the foundation for creating a diverse range of derivatives.

Condensation reactions are a direct and common method for forming the sulfonamide bond. This typically involves the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base. ijarsct.co.in While this is a classical approach, its effectiveness can vary based on the nucleophilicity of the amine. ijarsct.co.in

In a specific application for creating indole-based sulfonamides, researchers have successfully prepared new indolenyl sulfonamides through the condensation of indole-3-carboxaldehyde (B46971) with various sulfonamides, such as sulfanilamide, sulfaguanidine, and sulfathiazole. nih.gov This approach highlights the utility of condensation for linking pre-existing indole (B1671886) and sulfonamide moieties.

Table 1: Examples of Sulfonamides Used in Condensation Reactions with Indole-3-carboxaldehyde nih.gov

Sulfonamide Reactant
Sulfanilamide
Sulfaguanidine
Sulfathiazole
Sulfamethoxazole
Sulfisoxazole
Sulfadiazine
Sulfamethazine

The Fischer indole synthesis is a powerful and widely used method for constructing the indole ring from a phenylhydrazine (B124118) and a suitable aldehyde or ketone under acidic conditions. wikipedia.orgnih.gov This reaction has been successfully applied to the synthesis of indole-sulfonamide derivatives. researchgate.net

The process typically begins with the condensation of a hydrazine (B178648) carrying a sulfonamide group, such as 2-(4-hydrazino-phenyl)-ethanesulfonic acid methylamide hydrochloride, with a ketone or aldehyde to form a hydrazone intermediate. researchgate.net This intermediate then undergoes an acid-catalyzed nih.govnih.gov-sigmatropic rearrangement and subsequent cyclization to yield the final indole product. wikipedia.orgresearchgate.net Polyphosphoric acid is a commonly used acid catalyst for this cyclization step. researchgate.net This method has been noted for its efficiency, with microwave-assisted protocols offering advantages in terms of reaction speed and product yield compared to conventional heating. researchgate.net

Table 2: Comparison of Conventional vs. Microwave-Assisted Fischer Indolization researchgate.net

MethodConditionsAdvantages
ConventionalPreheated polyphosphoric acid, 70-80°C, 1 hrStandard laboratory procedure
MicrowaveMicrowave irradiationRapid, safe, higher yield, better product quality

The versatility of the Fischer indole synthesis allows for the preparation of a wide range of substituted indoles, making it a cornerstone in the synthesis of complex natural products and pharmaceuticals. rsc.org

Desulfurization is a key strategic step in certain synthetic routes where a sulfur-containing group is used as a handle or activating group and is later removed. organicreactions.org Raney nickel is a classic and effective reagent for this purpose, facilitating the cleavage of carbon-sulfur bonds and their replacement with carbon-hydrogen bonds through hydrogenolysis. organicreactions.org

This technique has been specifically applied in the synthesis of N-(1H-indol-5-yl)ethanesulfonamide precursors. For instance, 2-(3-Phenylsulfanyl-1H-indol-5-yl)-ethanesulfonic acid methylamide can be hydrogenated in the presence of Raney Nickel to yield 2-(1H-indol-5-yl)-ethanesulfonic acid methylamide with high efficiency. chemicalbook.com This process demonstrates a traceless approach where the phenylsulfanyl group guides a previous reaction step and is then cleanly removed. chemicalbook.com More modern, greener alternatives, such as electrochemical desulfurization, have also been developed, offering reactions under milder conditions with reduced reagent usage. ucl.ac.uk

The alkylation of tryptamines is a fundamental transformation for creating derivatives with modified side chains. nih.govbath.ac.uk A clean and efficient method for N-alkylation employs alcohols as the alkylating agents in the presence of an iridium catalyst. nih.govbath.ac.uk

In the context of sulfonamide synthesis, the N-benzyl group often serves as an advantageous protecting group during the construction of the ethanesulfonamide (B75362) side chain. semanticscholar.org For example, in the synthesis of Naratriptan (B1676958), a related indole-sulfonamide, an N-benzyl group is used to protect the sulfonamide nitrogen. This group is stable throughout the synthetic sequence and is removed in the final step via hydrogenation to yield the desired product. semanticscholar.orgderpharmachemica.com The condensation of N-benzylsulfonyl halides with tryptamines has also been noted as a pathway to produce novel sulfonamide-indole derivatives. researchgate.net

Specific Precursor Synthesis for this compound Derivatives

The synthesis of the title compound, this compound, and its close derivatives often proceeds through key precursors, with multiple strategies available for their preparation.

2-(1H-Indol-5-yl)-ethanesulfonic acid methylamide is a crucial intermediate in the synthesis of several important compounds, including the migraine medication Naratriptan. ingentaconnect.comingentaconnect.com Several distinct synthetic routes have been established for its preparation.

One effective method involves a palladium-catalyzed indole synthesis. nih.gov This approach starts with 2-(4-amino-phenyl)ethanesulfonic acid methylamide, which is first iodinated to produce an o-iodoaniline derivative. This intermediate is then subjected to a palladium-catalyzed coupling and cyclization reaction with an appropriate acetylenic compound in water to construct the indole ring system. nih.gov

A second major strategy is the Fischer indole synthesis. researchgate.net This route utilizes 4-hydrazino-N-methyl-benzene ethanesulfonamide hydrochloride as the starting material. google.com This hydrazine is reacted with an aldehyde or ketone, followed by acid-catalyzed cyclization to form the indole ring directly bearing the ethanesulfonic acid methylamide side chain at the 5-position. researchgate.netgoogle.com

A third approach employs a desulfurization strategy. chemicalbook.comgoogle.com In this method, N-methyl-3-(phenylthio)-1H-indole-5-ethanesulfonamide is prepared first. The phenylthio group at the 3-position is then removed via hydrogenation with a catalyst such as Raney Nickel, yielding the target precursor, 2-(1H-indol-5-yl)-ethanesulfonic acid methylamide. chemicalbook.comgoogle.com

Table 3: Summary of Synthetic Approaches to 2-(1H-Indol-5-yl)-ethanesulfonic Acid Methylamide

Synthetic StrategyKey Starting MaterialCore ReactionReference
Palladium-Catalyzed Cyclization2-(4-amino-3-iodo-phenyl)ethanesulfonic acid methylamidePd/C-mediated coupling with an alkyne nih.gov
Fischer Indole Synthesis4-hydrazino-N-methyl-benzene ethanesulfonamide hydrochlorideAcid-catalyzed cyclization of a hydrazone researchgate.netgoogle.com
DesulfurizationN-methyl-3-(phenylthio)-1H-indole-5-ethanesulfonamideRaney Nickel hydrogenation chemicalbook.comgoogle.com

Strategies for N-Methyl-1H-indole-5-ethanesulfonamide Intermediates

The N-methylated analog, N-Methyl-1H-indole-5-ethanesulfonamide, is a pivotal intermediate in the synthesis of triptan-class drugs. google.comgoogle.com Several distinct strategies have been developed for its efficient preparation.

A prominent strategy for synthesizing N-Methyl-1H-indole-5-ethanesulfonamide involves the Fischer indole synthesis starting from a specific hydrazine derivative. google.com The process begins with 4-hydrazino-N-methyl-benzene ethanesulfonamide hydrochloride. This starting material is reacted with an appropriate carbonyl-containing compound, such as 2-(phenylthio)-acetaldehyde dimethylacetal, in the presence of an acid like acetic acid. google.com This condensation forms a hydrazone intermediate, which then undergoes acid-catalyzed cyclization to form N-methyl-3-(phenylthio)-1H-indol-5-ethanesulfonamide. google.com The final step is the desulfurization of this intermediate, typically with Raney Nickel, to yield the target N-Methyl-1H-indole-5-ethanesulfonamide. google.comgoogle.com A patent outlines a process where this reaction is advantageously carried out at 60-70°C for 3-4 hours. google.com

Palladium catalysis offers a powerful and versatile tool for forming C-N and C-C bonds in indole synthesis. researchgate.netorganic-chemistry.org In the synthesis of N-Methyl-1H-indole-5-ethanesulfonamide intermediates, a palladium-catalyzed coupling reaction, such as the Heck reaction, can be employed. derpharmachemica.com For instance, an appropriately substituted bromo-indole can be coupled with a vinylsulfonamide derivative in the presence of a palladium catalyst and a base like triethylamine. derpharmachemica.com This creates a vinyl-linked intermediate. The subsequent step is a hydrogenation reaction to reduce the double bond of the vinyl group and any other reducible moieties. This reduction is commonly carried out using hydrogen gas with a palladium on carbon (Pd/C) catalyst, yielding the desired ethanesulfonamide side chain. google.comacs.org

Table 2: Palladium-Catalyzed Synthesis Steps

Step Reaction Type Reagents Purpose
1 Heck Coupling 5-Bromo-indole derivative, N-methylvinylsulfonamide, Pd catalyst, Base Forms the C-C bond for the ethenesulfonamide (B1200577) side chain. derpharmachemica.com

A sophisticated multi-step sequence based on the Sundberg procedure provides another route to indole derivatives. researchgate.net This strategy has been applied to the synthesis of naratriptan, which involves an N-methyl indole ethanesulfonamide core. researchgate.netresearchgate.net The synthesis can start from a protected aminophenyl ethanesulfonamide derivative. researchgate.net

The key steps in this pathway are:

Reductive Alkylation: The starting aniline (B41778) derivative is reacted with an aldehyde, such as dimethoxyacetaldehyde, under reductive conditions to append the precursor to the eventual indole C2 and C3 atoms. researchgate.net

N-Acylation: The nitrogen of the resulting secondary amine is then acylated, for instance with trifluoroacetic anhydride. researchgate.netresearchgate.net This step prepares the substrate for the subsequent cyclization.

TiCl₄-Mediated Indolization: The acylated intermediate is treated with a strong Lewis acid, titanium tetrachloride (TiCl₄), which mediates the cyclization to form the indole ring. researchgate.net This method is particularly effective for cyclizing N-sulfonyl-2-anilino acetals. researchgate.net

This sequence provides a controlled method for building the indole ring from an acyclic precursor.

Heck Reaction Utilizing N-benzyl-N-methylethenesulfonamide

A key strategy for the synthesis of certain indole sulfonamide derivatives involves the Heck reaction. This palladium-catalyzed cross-coupling reaction provides an effective method for carbon-carbon bond formation. organic-chemistry.org

In a notable application, a novel intermediate, N-benzyl-N-methylethenesulfonamide, has been successfully utilized in a Heck reaction. derpharmachemica.com This reaction involves coupling the vinylsulfonamide with a substituted 5-bromoindole (B119039) derivative. Specifically, the reaction of N-benzyl-N-methylethenesulfonamide with 5-bromo-3-(1-methyl-1,2,3,6-tetrahydro-pyridin-4-yl)-1H-indole under Heck conditions yields the corresponding C-5 substituted indole. derpharmachemica.com This approach has been instrumental in the synthesis of the antimigraine drug naratriptan. derpharmachemica.comresearchgate.net

The reactivity of vinylsulfonamides in Heck couplings has been observed to be influenced by the nature of the sulfonamide nitrogen substituent. Tertiary sulfonamides, such as N-benzyl-N-methylethenesulfonamide, exhibit high conversions, although they may require extended reaction times. researchgate.net In contrast, secondary sulfonamides have been found to be unreactive under similar conditions. researchgate.net The synthesis of the C-5-substituted indole moiety of naratriptan was achieved in high yield through the Matsuda-Heck coupling of a 5-indolyldiazonium salt with a tertiary vinylsulfonamide. researchgate.net

Optimization of Synthetic Protocols

The refinement of synthetic routes to this compound and its analogs is crucial for improving efficiency and ensuring the quality of the final product. Key areas of focus include enhancing reaction yields, controlling impurity formation, and ensuring the scalability of the synthesis for industrial application.

Yield Enhancement and Impurity Profile Control

Efforts to improve the synthesis of indole sulfonamide derivatives have focused on optimizing reaction conditions to maximize yields and minimize the formation of impurities. For instance, in the synthesis of naratriptan, the use of N-benzyl-N-methylethenesulfonamide as an intermediate was reported to produce the Heck reaction product in approximately 90% yield. derpharmachemica.com Subsequent hydrogenation and debenzylation steps afforded naratriptan with a high purity of 92% as determined by HPLC. derpharmachemica.com

The choice of solvent has been shown to be a critical factor in yield enhancement. In the preparation of N-benzyl-N-methylethenesulfonamide from 2-chloroethanesulfonyl chloride and N-methylbenzylamine, various solvents were investigated, with dichloromethane (B109758) providing the best yields. derpharmachemica.com

Controlling the formation of impurities is a significant concern in pharmaceutical synthesis. researchgate.net In the context of related indole derivatives like zolmitriptan, strict control over parameters such as pH, temperature, dilution, and reaction time in a "one-pot" process has been shown to achieve high purity (over 99.5%) without the need for chromatographic purification. google.com The total impurities in the crude product were consistently controlled to less than 0.50%. google.com The presence of unreacted starting materials can be a major source of impurities, highlighting the importance of driving reactions to completion. google.com

Scalability Considerations in Synthesis

The transition of a synthetic route from the laboratory to an industrial scale presents numerous challenges. An ideal process should be simple, cost-effective, and readily scalable. google.com The synthesis of N-methyl-1H-indole-5-ethanesulfonamide, a key intermediate for naratriptan, has been the subject of process improvements to meet these criteria. google.com Some previously reported methods for synthesizing naratriptan intermediates were deemed unsuitable for scaling up. semanticscholar.org

The development of an efficient and impurity-free scalable preparation of 2-(1H-Indol-5-yl)-ethanesulfonic acid methylamide has been successfully achieved, underscoring the focus on industrially viable synthetic methods. lookchem.com The use of expensive raw materials, such as indoline-5-carbaldehyde and titanium tetrachloride, in some synthetic routes can hinder scalability due to cost. derpharmachemica.com Therefore, the development of novel syntheses that avoid such reagents is advantageous. derpharmachemica.com

Challenges in Synthesis of Complex Indole Sulfonamide Derivatives

The synthesis of complex indole sulfonamide derivatives is often complicated by several factors. The inherent reactivity of the indole nucleus can lead to side reactions, and the functional group tolerance of certain reactions can be limited. researchgate.net

One of the challenges lies in the preparation of key intermediates. For example, N-methylvinylsulfonamide, an alternative to N-benzyl-N-methylethenesulfonamide, is not commercially available and its preparation is difficult due to its tendency to polymerize, resulting in poor yields. derpharmachemica.com

The synthesis of N-aryl sulfonamides can be challenging due to the reduced nucleophilicity of sulfonamides compared to alkylamines, which can complicate direct cross-coupling reactions. thieme-connect.com While traditional methods for sulfonamide synthesis often provide high yields, they can involve harsh and environmentally unfriendly reagents like chlorosulfonic acid and concentrated sulfuric acid, which are not suitable for unstable intermediates. thieme-connect.com

Computational Chemistry and Molecular Modeling Studies

Structure-Activity Relationship (SAR) Investigations

Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry for optimizing lead compounds into potent drug candidates. These investigations systematically alter the chemical structure of a molecule to identify key features responsible for its biological activity. For indole-based sulfonamides, SAR studies have focused on modifications of the indole (B1671886) ring, the sulfonamide group, and the linker connecting them to enhance their therapeutic potential.

Research has shown that for some indole derivatives, a heteroatom (such as nitrogen, oxygen, or sulfur) on the 5-substituent of the indole ring is thought to be important for high-affinity binding, suggesting that hydrogen bonding capability at this position can be critical. researchgate.net However, other studies have found that 5-alkyltryptamines, which lack a heteroatom at the 5-position, can still exhibit high binding affinity, indicating that lipophilicity at this position can also be a significant determinant of activity. researchgate.net

Systematic modifications of the indole and sulfonamide moieties have provided valuable insights into the SAR of this class of compounds.

The substitution pattern on the indole ring is a key determinant of biological activity.

Indole N-1 Position: The presence and nature of a substituent at the N-1 position of the indole ring can significantly affect the compound's properties. For example, a benzyl (B1604629) group at this position is a feature of some biologically active indole derivatives. In some cases, the introduction of a substituent on the indole ring has been shown to reduce activity in certain assays. researchgate.netjst.go.jp

Indole C-5 Position: The C-5 position of the indole ring is a common point of modification. Studies on related indole carboxamides have shown that small, aliphatic, electron-donating groups (EDGs) like methyl, cyclopropyl, ethyl, and methoxy (B1213986) at the 5'-position are favored for good potency. acs.orgnih.gov Conversely, analogs with electron-withdrawing groups (EWGs) such as halogens or trifluoromethyl groups at this position were found to be inactive. acs.orgnih.gov The size of a lipophilic alkyl group at the C-5 position can also have a significant impact on binding affinity. researchgate.net

Indole C-6 Position: While less commonly explored than the C-5 position, modifications at the C-6 position have also been investigated. In some series of indole-2-carboxamides, substitutions at the 6' and 7' positions were less favored compared to the 4' and 5' positions. acs.orgnih.gov

The sulfonamide group is another key area for structural modification to modulate biological activity and physicochemical properties.

Reversing the Sulfonamide: In certain indole-2-carboxamide series, reversing the sulfonamide linkage resulted in less potent compounds, highlighting the importance of the secondary amide for activity. acs.org

Methylation: Methylating the sulfonamide nitrogen has also been shown to decrease potency in some instances. acs.org

Replacement with other groups: Replacing the sulfonamide with a sulfone group has also led to a reduction in potency, indicating the necessity of the nitrogen atom in that position for biological activity. acs.org However, in other cases, a sulfonamide group was able to restore some of the potency lost by other modifications and also led to increased solubility and improved metabolic stability. acs.org

Tether Length: The length of the tether between the indole and another ring system can be critical. For instance, in a series of N-[4-[4-(1H-indol-3-yl)piperidinoalkyl]-2-thiazolyl]alkanesulfonamides, methane- and ethanesulfonamide (B75362) derivatives with a one to three methylene (B1212753) tether exhibited potent activity. researchgate.netjst.go.jp

Tether Modifications: In some indole-2-carboxamide analogs, altering the linker between the indole core and another moiety, such as by shifting the position of a methylene group or homologating the side chain, led to inactive compounds. acs.org

Substituents on the Tether: The presence of substituents on the tether can also influence activity. The specific nature and position of these substituents can affect the molecule's conformation and its ability to interact with its biological target.

Table 1: Impact of Substitutions on the Biological Activity of Indole Analogs

Compound/Analog Modification Effect on Activity Reference
5'-Substituted Indole-2-carboxamidesSmall, aliphatic, electron-donating groups (methyl, cyclopropyl, ethyl, methoxy) at the 5' positionModerate to good potency acs.orgnih.gov
5'-Substituted Indole-2-carboxamidesElectron-withdrawing groups (halogens, trifluoromethyl) at the 5' positionInactive acs.orgnih.gov
Indole-2-carboxamide AnalogsReversing the sulfonamide linkageLess potent acs.org
Indole-2-carboxamide AnalogsMethylating the sulfonamide nitrogenLess potent acs.org
Indole-2-carboxamide AnalogsReplacing the sulfonamide with a sulfoneLess potent acs.org
N-[4-[4-(1H-indol-3-yl)piperidinoalkyl]-2-thiazolyl]alkanesulfonamidesMethane- and ethanesulfonamide derivatives with a one to three methylene tetherPotent activity researchgate.netjst.go.jp
Indole-2-carboxamide AnalogsShifting the position of the methylene linker or homologating the side chainInactive acs.org

Impact of Substituents on Indole and Sulfonamide Groups

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. spu.edu.sytaylorfrancis.com This approach allows for the prediction of the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. spu.edu.sy

The general process of QSAR modeling involves several steps:

Data Set Selection: A series of structurally related compounds with known biological activities is chosen. mdpi.com

Descriptor Calculation: Various physicochemical and structural properties, known as molecular descriptors, are calculated for each compound. frontiersin.org These descriptors can include parameters related to hydrophobicity (logP), electronics, and sterics.

Model Development: Statistical methods, such as multiple linear regression (MLR) or more complex machine learning algorithms like support vector regression (SVR) and random forest (RF) regression, are used to build a mathematical model that correlates the descriptors with the biological activity. frontiersin.orgnih.gov

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques. taylorfrancis.com A good QSAR model should have a high correlation coefficient (r²) and good predictive ability for an external set of compounds. spu.edu.sy

For indole-based compounds, QSAR studies have been employed to understand the key structural features that govern their activity. vu.nl For example, a QSAR equation was developed for a series of quinazoline (B50416) sulfonamides to describe their interaction with the histamine (B1213489) H4 receptor. vu.nl Such models can help in the rational design of new analogs with improved affinity and efficacy.

Predictive Model Development for Biological Activities

Quantitative Structure-Activity Relationship (QSAR) modeling is a cornerstone in computational drug discovery, aiming to develop mathematical models that correlate the chemical structure of compounds with their biological activity. For indole derivatives, QSAR approaches have been instrumental in designing and predicting the potency of novel compounds. orientjchem.org

Research into related indole structures, such as 1H-indole-2-carboxamide derivatives, has led to the development of statistically significant QSAR models. orientjchem.org These models are built from datasets of compounds with known biological activities, such as modulatory effects on the Cannabinoid Receptor 1 (CB1). orientjchem.org The process involves calculating a wide array of molecular descriptors for each compound and then using statistical methods to find the best correlation between these descriptors and the observed activity. mdpi.com The resulting models serve as predictive tools to estimate the biological potency of new, unsynthesized analogs, thereby prioritizing synthetic efforts on the most promising candidates. orientjchem.orgmdpi.com

Correlation of Molecular Descriptors with Biological Potency

The predictive power of QSAR models hinges on the identification of key molecular descriptors that govern biological potency. mdpi.com These descriptors are numerical values that characterize specific properties of a molecule. In studies of indole derivatives and other related modulators of the CB1 receptor, several descriptors have been identified as crucial for activity. orientjchem.org

For instance, QSAR investigations revealed that descriptors like maxdO (maximum partial charge difference between two atoms) and RDF55v (a radial distribution function descriptor related to van der Waals volume) have a prominent contribution to the biological activity. orientjchem.org The descriptor maxdO points to the importance of charge distribution and potential polar interactions, while RDF55v suggests that the molecule's shape, size, and potential for van der Waals interactions within the receptor's binding pocket are critical. orientjchem.org The correlation of such descriptors highlights that a compound's conformational flexibility and its ability to fit within hydrophobic regions of a target receptor are key determinants of its potency. orientjchem.org

DescriptorDescriptionImplication for Biological PotencyReference
maxdO Maximum partial charge difference between any two atoms in the molecule.Highlights the importance of intramolecular polar interactions and charge distribution for receptor binding. orientjchem.org
RDF55v A Radial Distribution Function descriptor weighted by van der Waals volumes at a radius of 5.5 Å.Indicates the crucial role of molecular conformation and the distribution of van der Waals volume for activity, suggesting interactions within a hydrophobic pocket. orientjchem.org

Molecular Docking and Binding Mode Analysis

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method is crucial for understanding the structural basis of a compound's activity.

Elucidation of Ligand-Target Interactions

Docking studies on close analogs of N-(1H-indol-5-yl)ethanesulfonamide, such as the antimigraine drug Naratriptan (B1676958), have been pivotal. Naratriptan is a selective agonist for the serotonin (B10506) 5-HT1B and 5-HT1D receptors. nih.govnih.gov Docking simulations place Naratriptan within the binding pocket of these G-protein coupled receptors, elucidating the specific interactions that lead to receptor activation. nih.gov

Similarly, docking studies on other indole derivatives have revealed key interactions with various therapeutic targets. For example, certain N-(phenyl)ethanesulfonamide derivatives designed as BET bromodomain inhibitors show a critical bidentate interaction with an asparagine residue in the BRD4 binding site. acs.org In another study, novel indole derivatives were docked into the active site of cyclooxygenase-2 (COX-2), revealing specific binding modes that rationalize their anti-inflammatory potential. ajchem-a.com These studies collectively demonstrate how the indole scaffold and its substituents can be oriented to achieve potent and selective interactions with diverse biological targets.

Prediction of Competitive Binding Mechanisms

Molecular docking is highly effective in predicting how a synthetic ligand competes with an endogenous molecule for a receptor's binding site. The action of Naratriptan at serotonin receptors is a classic example of competitive binding. nih.gov Docking models show that Naratriptan occupies the same binding pocket as the natural neurotransmitter, serotonin. By mimicking serotonin's interactions, it activates the receptor, but its different structural and chemical properties lead to a distinct therapeutic effect, namely the constriction of cranial blood vessels involved in migraine. nih.govgoogle.com This competitive agonism is fundamental to its mechanism of action.

Analysis of Hydrogen Bonding and Pi-Electron Interactions

The stability of a ligand within a protein's binding pocket is determined by a network of non-covalent interactions, primarily hydrogen bonds and pi-electron interactions (e.g., π-π stacking, C-H–π). nih.gov

Hydrogen Bonding: The sulfonamide group (-SO₂NH-) and the indole N-H group are potent hydrogen bond donors and acceptors. rsc.org Docking studies of indole-based compounds consistently highlight the formation of crucial hydrogen bonds. For instance, in the binding of novel 5-(1H-indol-5-yl)isoxazole derivatives to xanthine (B1682287) oxidase, hydrogen bonds were identified between the isoxazole (B147169) ring's oxygen and the amino acid residues Ser876 and Thr1010. nih.gov Similarly, certain indole derivatives targeting COX-2 form hydrogen bonds with residues like ARG120 and TYR355. ajchem-a.com These bonds act as molecular anchors, securing the ligand in a favorable orientation for activity.

Pi-Electron Interactions: The aromatic indole ring is central to forming pi-electron interactions. These can include π-π stacking with aromatic residues like tyrosine, phenylalanine, or tryptophan, or n→π* interactions where a lone pair from a nearby atom interacts with the indole's π-system. nih.govresearchgate.net In the binding of certain inhibitors to the BRD4 bromodomain, the ligand engages with a hydrophobic area known as the "WPF shelf," named for the tryptophan, proline, and phenylalanine residues that compose it, indicating significant hydrophobic and pi-stacking interactions. nih.gov The interaction between an electron-rich species and the electron cloud of the indole ring is a recurring theme that contributes significantly to binding affinity. nih.govfrontiersin.org

Identification of Crucial Binding Residues

A key outcome of molecular docking is the identification of specific amino acid residues that are critical for ligand binding. This information is invaluable for understanding drug selectivity and for designing new molecules with improved affinity.

The table below summarizes key binding residues identified in docking studies of various indole sulfonamide analogs and related indole derivatives with their respective protein targets.

Target ProteinCompound ClassCrucial Binding ResiduesInteraction Type(s)Reference
BRD4 Bromodomain N-(...phenyl)ethanesulfonamideAsparagine (Asn)Bidentate Hydrogen Bonding acs.org
N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamidesTrp, Pro, Phe ("WPF Shelf")Hydrophobic & Pi-Stacking nih.gov
COX-2 3-ethyl-1H-indole derivativesARG120, TYR355, ALA527Hydrogen Bonding ajchem-a.com
MET535, LEU534, VAL116Hydrophobic Interaction ajchem-a.com
Xanthine Oxidase 5-(1H-indol-5-yl)isoxazole derivativesSer876, Thr1010Hydrogen Bonding nih.gov

Elucidation of Probable Bacterial and Fungal Molecular Targets

Although direct computational elucidation of the bacterial and fungal molecular targets for This compound is not found in the current body of scientific literature, studies on analogous indole sulfonamide compounds offer significant clues into their potential antimicrobial mechanisms. These investigations suggest that the indole sulfonamide scaffold is a versatile pharmacophore that can be tailored to interact with various microbial enzymes.

For instance, a study on a series of N-{5-[1-(substituted-phenylsulfonyl)-1H-indol-3-yl]-1,3,4-thiadiazol-2-yl}-substituted-benzenesulfonamides demonstrated notable antimicrobial activity. researchgate.netejpmr.com Computational screening of these compounds indicated compliance with Lipinski's Rule of Five, suggesting good drug-like properties. researchgate.netejpmr.com The synthesized analogs exhibited potent activity against both Gram-positive ( S. aureus, S. epidermidis) and Gram-negative (P. mirabilis, E. coli) bacteria, with some derivatives showing superior performance compared to the standard drug Ciprofloxacin. researchgate.netejpmr.com While the specific molecular target was not definitively identified in this study, the broad-spectrum activity suggests a mechanism that may involve the inhibition of essential bacterial enzymes. researchgate.netejpmr.com

In the realm of antifungal research, computational studies have identified potential targets for indole-based sulfonamides. One investigation focused on 1H-indole-2,3-dione 3-[N-(4-sulfamoylphenyl)thiosemicarbazones] as inhibitors of β-carbonic anhydrase from the pathogenic yeast Candida glabrata (CgNce103). tandfonline.com This enzyme is crucial for the pathogen's CO2 sensing and metabolism. tandfonline.com Molecular docking studies proposed a possible binding interaction of the most potent compound within the active site of CgNce103, highlighting the sulfonamide moiety's role in coordinating with the zinc ion in the enzyme's active site. tandfonline.com

Furthermore, research on other indolenyl sulfonamide derivatives has pointed towards their potential to inhibit a range of pathogenic bacteria and fungi. nih.gov These studies, combining synthesis with in vitro screening and computational analysis, underscore the promise of the indole sulfonamide scaffold in the development of new anti-infective agents. nih.gov

The table below summarizes the findings from computational and biological studies on indole sulfonamide derivatives, suggesting potential molecular targets and antimicrobial spectrum.

Compound ClassPotential Molecular TargetOrganism(s)Key Findings
N-{5-[1-(substituted-phenylsulfonyl)-1H-indol-3-yl]-1,3,4-thiadiazol-2-yl}-substituted-benzenesulfonamidesEssential bacterial enzymes (unspecified)S. aureus, S. epidermidis, P. mirabilis, E. coliShowed better activity than Ciprofloxacin. researchgate.netejpmr.com
1H-indole-2,3-dione 3-[N-(4-sulfamoylphenyl)thiosemicarbazones]β-carbonic anhydrase (CgNce103)Candida glabrataPotent inhibition, with the sulfonamide group likely interacting with the active site zinc ion. tandfonline.com
Indolenyl sulfonamidesNot specifiedE. coli, S. flexneri, P. aeruginosa, S. typhi, S. aureus, B. subtilis, T. longifusus, C. albicans, A. flavus, M. canis, F. soloni, C. glabrataSignificant antibacterial and good antifungal activity. nih.gov

Computer-Aided Drug Discovery (CADD) Applications

Computer-Aided Drug Design (CADD) encompasses a variety of computational methods that are instrumental in accelerating the drug discovery process. researchgate.net These techniques are broadly categorized into structure-based drug design (SBDD) and ligand-based drug design (LBDD). nih.gov For the indole sulfonamide class of compounds, CADD has been applied to explore their therapeutic potential against a range of diseases, including cancer and microbial infections. acs.orgbohrium.comscirp.org

Molecular docking, a cornerstone of SBDD, has been used to predict the binding modes of indole sulfonamide derivatives to their protein targets. nih.govacs.org This technique was pivotal in the aforementioned study on Candida glabrata β-carbonic anhydrase inhibitors, where it helped to visualize the interactions between the inhibitor and the enzyme's active site. tandfonline.com Similarly, docking studies have been used to investigate the binding of sulfonamide derivatives to bacterial targets like dihydropteroate (B1496061) synthase (DHPS). science.gov

The general workflow of CADD in the context of developing indole sulfonamide-based therapeutic agents is summarized in the table below.

CADD ApplicationDescriptionRelevance to Indole Sulfonamides
Ligand-Based Drug Design (LBDD)
Quantitative Structure-Activity Relationship (QSAR)Develops mathematical models to correlate the chemical structure of compounds with their biological activity.Used to predict the anticancer and antimalarial activities of indole-sulfonamide derivatives and guide the design of more potent analogs. nih.govacs.org
Pharmacophore ModelingIdentifies the essential 3D arrangement of functional groups (pharmacophore) required for biological activity.Can be used to screen virtual libraries for novel indole sulfonamide scaffolds with desired antibacterial or antifungal properties. nih.gov
Structure-Based Drug Design (SBDD)
Molecular DockingPredicts the preferred orientation and binding affinity of a ligand when bound to a specific protein target.Employed to elucidate the binding modes of indole sulfonamides to targets like fungal carbonic anhydrase and bacterial DHPS. tandfonline.comscience.gov
Molecular Dynamics (MD) SimulationsSimulates the movement of atoms and molecules over time to study the stability of ligand-protein complexes and conformational changes.Can be used to validate docking results and provide a more dynamic picture of the interaction between an indole sulfonamide and its target.

Biological Activities and Mechanistic Investigations in Vitro & Preclinical Studies

Enzyme and Receptor Inhibition Studies

Inhibition of Aromatase Enzyme

Aromatase, a cytochrome P450 enzyme, is crucial for the final step in estrogen biosynthesis. Its inhibition is a key strategy in the treatment of hormone-dependent breast cancer. nih.gov Indole (B1671886) derivatives have been investigated as potential aromatase inhibitors (AIs). Specifically, indole aryl sulfonamides have shown promise, with the position of the indole ring being a critical factor for inhibitory activity. frontiersin.org

Research into new indole-based derivatives has led to the identification of potent aromatase inhibitors. For instance, compounds 12 and 16 from a synthesized series demonstrated strong inhibitory effects with IC50 values of 10 nM and 12 nM, respectively. frontiersin.org These findings highlight the potential of the indole scaffold in developing novel and effective aromatase inhibitors.

Table 1: Anti-aromatase activity of selected indole derivatives frontiersin.org

Compound IC50 (nM)
7 15
12 10
16 12
Letrozole (Reference) 2

| Ketoconazole (Reference) | >100 |

Modulation of Monoamine Oxidase (MAO) Isoforms (e.g., MAO-B)

Monoamine oxidases (MAOs) are key enzymes in the metabolism of monoamine neurotransmitters, and their selective inhibition, particularly of the MAO-B isoform, is a well-established therapeutic approach for neurodegenerative conditions like Parkinson's disease. mdpi.com Several indole-based compounds have been identified as potent and selective MAO-B inhibitors. mdpi.comnih.gov

One such compound, 3-(3,4-dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole (4) , demonstrated significant and specific inhibition of human MAO-B with an IC50 value of 0.036 μM, while showing only weak inhibition of the MAO-A isoform. mdpi.com This highlights the potential of indole derivatives as candidates for developing new treatments for neurodegenerative disorders.

Table 2: Inhibition of human MAO-A and MAO-B by an indole derivative mdpi.com

Compound MAO-A IC50 (μM) MAO-B IC50 (μM)

| 3-(3,4-dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole (4) | 150 | 0.036 |

Kinase Pathway Inhibition

Kinases are a large family of enzymes that play critical roles in cell signaling and are frequently dysregulated in diseases like cancer. Indole derivatives have been investigated for their ability to inhibit various kinases.

One notable example is Hesperadin , a multi-kinase inhibitor. caymanchem.com It has been shown to inhibit Aurora kinase B with an IC50 of 250 nM. apexbt.com Further studies revealed its inhibitory activity against a panel of other kinases, including AMPK, LCK, MKK1, MAPKAP-K1, CHK1, and PHK at a concentration of 1 µM. caymanchem.com Hesperadin also potently inhibits MEKK2 with IC50 values of 60 nM in an ATPase assay and 34 nM in a transphosphorylation assay. caymanchem.com The mechanism of action for Hesperadin involves its insertion into the ATP-binding pocket of Aurora A and B kinases. apexbt.com

Table 3: Kinase Inhibition Profile of Hesperadin caymanchem.comapexbt.com

Kinase IC50 Concentration for Inhibition
Aurora Kinase B 250 nM -
Aurora Kinase-1 (T. brucei) 40 nM -
AMPK - 1 µM
LCK - 1 µM
MKK1 - 1 µM
MAPKAP-K1 - 1 µM
CHK1 - 1 µM
PHK - 1 µM
MEKK2 (ATPase assay) 60 nM -

Inhibition of Hepatitis C Virus (HCV) NS4B

The Hepatitis C Virus (HCV) nonstructural protein 4B (NS4B) is essential for the virus's RNA replication, making it a target for antiviral drug development. nih.govplos.org Small molecules that bind to NS4B and inhibit HCV replication have been identified. nih.gov One class of these inhibitors, exemplified by PTC725 , targets NS4B and has shown potent anti-HCV activity. PTC725 inhibited HCV 1b replicons with a 50% effective concentration (EC50) of 1.7 nM. nih.gov Another compound, referred to as "anguizole," also targets NS4B and inhibits HCV RNA replication with minimal toxicity to host cells. nih.gov

The mechanism of these inhibitors involves direct interaction with the NS4B protein, leading to a disruption of its function in viral replication. nih.gov In the case of anguizole, this interaction alters the subcellular distribution of NS4B. nih.gov

Lipoxygenase and Cholinesterase Enzyme Inhibition

Lipoxygenases are enzymes involved in inflammatory pathways, while cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are crucial for neurotransmission. who.intresearchgate.net The inhibition of these enzymes is a therapeutic strategy for various diseases.

A series of ethylated sulfonamides incorporating a 1,4-benzodioxane (B1196944) moiety were synthesized and screened for their inhibitory activity against these enzymes. who.intresearchgate.net The synthesized compounds were found to be good inhibitors of lipoxygenase, while showing moderate inhibition of AChE and BChE. who.intresearchgate.net Furthermore, a series of novel indole derivatives were designed and synthesized, with some compounds exhibiting inhibitory activity against both AChE and BChE. semanticscholar.org For example, compound 6e was the most active against AChE with an IC50 of 68.52 µM, and compound 5a was the most active against BChE with an IC50 of 55.21 µM. semanticscholar.org

Table 4: Cholinesterase Inhibition by Indole Derivatives semanticscholar.org

Compound AChE IC50 (µM) BChE IC50 (µM)
4f 91.21 ± 0.06 59.81 ± 0.06
5a >100 55.21 ± 0.12

| 6e | 68.52 ± 0.04 | >100 |

Tyrosinase Inhibition Potential

Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is of interest for cosmetic and therapeutic applications related to hyperpigmentation. mdpi.comnih.gov While direct studies on N-(1H-indol-5-yl)ethanesulfonamide for tyrosinase inhibition are not specified in the provided context, the broader class of indole derivatives has been explored. For instance, indole-thiazolidine-2,4-dione derivatives have been synthesized and shown to exhibit tyrosinase inhibitory activities. researchgate.net This suggests that the indole scaffold could be a valuable starting point for the development of new tyrosinase inhibitors. researchgate.net

Carbonic Anhydrase Inhibition

Derivatives of indole-5-sulfonamide have been a subject of investigation for their role as inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes crucial for various physiological processes. nih.gov Research into a series of 2-(hydrazinocarbonyl)-3-substituted-phenyl-1H-indole-5-sulfonamides has demonstrated potent inhibitory activity against several human CA isoforms, including CA I, II, VA, VB, VII, IX, and XII, with some compounds exhibiting low nanomolar efficacy. nih.gov

Specifically, studies on 3-phenyl-1H-indole-5-sulfonamides have highlighted their potential, stemming from structure-based drug design, to effectively inhibit both α- and β-class CAs across different species. nih.gov While direct inhibitory data for this compound is not extensively detailed in the provided context, the inhibitory constants for related indole sulfonamide derivatives against various CA isoforms are notable. For instance, certain derivatives have shown inhibition constants ranging from 3–12 nM for CA I, 0.20–5.96 nM for CA II, and 3–45 nM for the tumor-associated CA IX. mdpi.com The high affinity of these compounds for CA IX, coupled with their membrane impermeability, suggests a potential for selective targeting of tumor-associated isoforms. mdpi.com

The fundamental mechanism of action for sulfonamide-based CA inhibitors involves the binding of the sulfonamide group to the zinc ion within the enzyme's active site, a process that has been well-documented for various benzenesulfonamides. semanticscholar.org This interaction disrupts the catalytic activity of the enzyme, which is pivotal in processes like pH regulation and CO2 hydration, making these inhibitors relevant for conditions such as glaucoma and certain cancers where CA activity is upregulated.

Table 1: Carbonic Anhydrase Inhibition by Indole Sulfonamide Derivatives

CA IsoformInhibition Constant (Ki) RangeReference
CA I3 - 12 nM mdpi.com
CA II0.20 - 5.96 nM mdpi.com
CA IX3 - 45 nM mdpi.com

Antimicrobial and Antiparasitic Evaluations

The indole nucleus is recognized as a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active compounds. mdpi.com While specific data on this compound is limited, broader studies on indole alkaloids and sulfonamides indicate a potential for antibacterial activity.

For instance, indole alkaloids isolated from Pseudomonas aeruginosa have demonstrated broad-spectrum antimicrobial activity. mdpi.com One such compound, tris(1H-indol-3-yl)methylium, was effective against Gram-positive bacteria with Minimum Inhibitory Concentrations (MICs) ranging from 1–16 µg/mL and also inhibited Gram-negative bacteria, albeit at higher concentrations (32–128 µg/mL). mdpi.com

Studies on usnic acid derivatives incorporating sulfonamide moieties have also shown good antibacterial activity against a range of bacteria, including Staphylococcus aureus, with Pseudomonas aeruginosa and Escherichia coli being more resistant. nih.gov Furthermore, marine bacteria such as Pseudomonas aeruginosa have been shown to produce metabolites with antibacterial activity against clinical isolates including Methicillin-resistant Staphylococcus aureus (MRSA), S. aureus, and E. coli. ispub.com

Table 2: Antibacterial Activity of a Related Indole Alkaloid

Bacterial TypeCompoundMIC Range (µg/mL)Reference
Gram-positivetris(1H-indol-3-yl)methylium1 - 16 mdpi.com
Gram-negativetris(1H-indol-3-yl)methylium32 - 128 mdpi.com

Indole derivatives have also been explored for their antifungal properties. A study focused on 1-[(1H-indol-5-ylmethyl)amino]-2-phenyl-3-(1H-1,2,4-triazol-1-yl)propan-2-ols identified compounds with potent activity against Candida albicans, with MICs below 65 ng/mL. nih.gov These compounds are thought to act by inhibiting cytochrome P-450 enzymes in the fungal cell. nih.gov

Similarly, other research has highlighted the potential of 1-(1H-indol-3-yl)-based compounds against various Candida species and Aspergillus niger. nih.gov While direct data for this compound is not available, the consistent antifungal activity observed in related indole structures suggests this is a promising area for further investigation.

The fight against malaria, a disease caused by Plasmodium parasites, has led to the investigation of various chemical scaffolds, including those containing indole. nih.gov Several studies have reported the antimalarial potential of indole-containing compounds against different strains of Plasmodium falciparum, including multidrug-resistant ones like the K1 strain. nih.govparahostdis.orgd-nb.info

For example, certain alkaloids with an indole structure have shown potent antimalarial activity against the P. falciparum K1 strain, with IC50 values in the low micromolar range. nih.gov While specific data for this compound is not provided, the consistent antiplasmodial activity of related compounds underscores the potential of this chemical class. For instance, 4-nerolidylcatechol, a natural product, and its derivatives have demonstrated in vitro activity against the K1 strain of P. falciparum. nih.gov

Table 3: Antimalarial Activity of a Related Indole Alkaloid against P. falciparum K1 Strain

CompoundIC50 (µM)Reference
Irehline1.2 nih.gov
Mokluangin A2.0 nih.gov

Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, is another area where indole-based compounds have been investigated. nih.govacs.org Phenotypic screening of small molecule libraries has identified hits containing an indole core that are active against the intracellular amastigote form of T. cruzi. nih.govacs.org

Structure-activity relationship studies on a series of substituted indoles have led to the optimization of compounds with anti-T. cruzi activity. nih.govacs.org Furthermore, X-ray crystallography has been used to characterize the binding of N-indolyl-based inhibitors to T. cruzi CYP51, a crucial enzyme in the parasite's sterol biosynthesis pathway. rcsb.org The indolic alkaloid violacein (B1683560) has also demonstrated inhibitory activity against T. cruzi trypomastigotes with an IC50 of 1.51 µM. uga.edu

The emergence of viral threats like SARS-CoV-2 and influenza has spurred research into novel antiviral agents. While direct evidence for the antiviral activity of this compound is not specified, related indole derivatives have been studied. For instance, indole chloropyridinyl ester derivatives have been synthesized and evaluated as potent inhibitors of the SARS-CoV-2 3CL protease, a key enzyme in the viral replication cycle. nih.gov

Flavonoids, some of which contain structural similarities to indole derivatives, have also shown antiviral activity against influenza A and B strains by inhibiting viral mRNA synthesis. mdpi.com The broad-spectrum antiviral potential of various chemical classes, including those with indole scaffolds, continues to be an active area of research. scielo.org.mx

Anti-inflammatory Potential

The potential for this compound to act as an anti-inflammatory agent is suggested by the known properties of its core chemical moieties. Indole derivatives are recognized for a range of pharmacological effects, including anti-inflammatory action. Similarly, the sulfonamide group is a key component in several classes of drugs with anti-inflammatory activity, such as cyclooxygenase (COX) inhibitors. who.int

Research into related N-methylsulfonyl-indole derivatives has identified compounds with dual inhibitory effects on cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), two key enzymes in the inflammatory cascade. nih.gov Furthermore, some triptan compounds, which share the indole structure, have been observed to reduce the levels of certain inflammatory cytokines. acs.org While direct studies on this compound are limited, its structure suggests it may interact with biological targets involved in inflammation. smolecule.com For instance, certain benzenesulfonamide (B165840) derivatives have demonstrated effectiveness in reducing carrageenan-induced edema in animal models, pointing to their potential as anti-inflammatory agents.

Table 1: Anti-inflammatory Activity of a Structurally Related Compound

Compound Target Enzyme Biological Activity

Neurobiological Activity Modulation

The structural resemblance of this compound to known neuroactive compounds, particularly those in the triptan class of drugs, suggests a potential for modulating neurobiological activity.

Compounds that modulate neurotransmitter systems, such as the glutamatergic system, are under investigation for cognitive enhancement. Certain sulfonamide derivatives have been found to act as positive allosteric modulators of AMPA receptors, which are known to be involved in neural plasticity and neurogenesis. google.com This mechanism is a target for developing treatments for conditions like Alzheimer's disease and attention deficit hyperactivity disorder (ADHD). google.com

Additionally, Naratriptan (B1676958), a compound with a similar ethanesulfonamide (B75362) group attached to an indole-based structure, is being investigated under the name AXS-12 for its potential to enhance cognition in the treatment of narcolepsy. patsnap.comnih.gov

The most prominent potential interaction is with the serotonergic system. Many indole-containing compounds are known to interact with serotonin (B10506) (5-HT) receptors. Specifically, triptans like Naratriptan, which is chemically N-methyl-2-[3-(1-methylpiperidin-4-yl)-1H-indol-5-yl]ethanesulfonamide, are selective agonists for the 5-HT1B and 5-HT1D receptor subtypes. nih.govnih.govpharmacompass.com Agonism at these receptors is implicated in the inhibition of dural vasodilation and neurogenic inflammation. nih.gov The high affinity of some triptans for the 5-HT1F receptor subtype also points to its role in neuromodulation. google.com

Beyond the serotonergic system, related structures have shown activity at other neurotransmitter receptors. Research has identified indole derivatives that act as potent D2/D3 dopamine (B1211576) receptor agonists, which are targets for treating Parkinson's disease. acs.org Other studies on sulfonamide-containing compounds have shown inhibitory activity against acetylcholinesterase (AChE), an enzyme critical for breaking down the neurotransmitter acetylcholine. who.intresearchgate.net Furthermore, a related indole-based compound demonstrated potent and specific inhibition of monoamine oxidase B (MAO-B), an enzyme involved in dopamine metabolism. mdpi.com

Table 2: Interaction of Related Indole and Sulfonamide Compounds with Neurotransmitter Systems

Compound/Derivative Class Target Activity Potential Application
Naratriptan 5-HT1B/1D Receptors Agonist nih.govnih.gov Migraine Treatment
N⁶-(2-(4-(1H-indol-5-yl)piperazin-1-yl)ethyl)-N⁶-propyl-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine derivative ((-)-21a) D₂/D₃ Receptors Agonist acs.org Parkinson's Disease
3-(3,4-dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole MAO-B Inhibitor (IC₅₀ = 0.036 μM) mdpi.com Neurodegenerative Disorders

Cellular Effects and Pathways

Investigations into structurally similar molecules have revealed significant effects on fundamental cellular processes, including cell division and proliferation. These findings suggest that this compound could potentially interact with key regulators of the cell cycle.

A key area of investigation for related compounds involves the inhibition of Aurora kinases. These are serine/threonine kinases that play a critical role in the G2/M phase of the cell cycle, ensuring the proper segregation of chromosomes. Hesperadin, a small molecule inhibitor containing an ethanesulfonamide group, is a known inhibitor of Aurora kinases. ontosight.ai By targeting these enzymes, such compounds can disrupt the mitotic process, leading to defects such as polyploidy (the state of having more than two complete sets of chromosomes) and ultimately inducing cell cycle arrest and apoptosis. ontosight.ai The overexpression of Aurora kinases in many cancer cells makes them an attractive target for therapeutic agents. ontosight.ai

The inhibition of Aurora kinases directly impacts cytokinesis (the final stage of cell division) and the formation of the mitotic spindle. The Aurora kinase family has distinct roles: Aurora A is involved in the maturation of centrosomes and the assembly of the spindle, while Aurora B and C are crucial for the proper alignment and segregation of chromosomes. Small molecules that inhibit these kinases, such as N-[2,3-Dihydro-2-oxo-3-[(3Z)-phenyl[[4-(1-piperidinylmethyl)phenyl]amino]methylene]-1H-indol-5-yl]-ethanesulfonamide hydrochloride, a potent Aurora kinase B inhibitor, interfere with these processes. This interference can lead to failed cytokinesis and improper spindle assembly, resulting in mitotic catastrophe and cell death. ontosight.ai

Antiproliferative Activities of Related Indole Sulfonamide Derivatives

While no data was found for this compound, studies on other, more substituted indolenyl sulfonamide derivatives have shown antiproliferative activity against a range of cancer cell lines, including cholangiocarcinoma (HuCCA-1), liver carcinoma (HepG2), lung carcinoma (A549), and acute lymphoblastic leukemia (MOLT-3). For instance, certain open-chain analogs within this broader class were identified as potent anticancer agents, with some quinone-containing derivatives demonstrating greater activity against the HepG2 cell line than the standard drug, etoposide.

Similarly, research into other related structures, such as indole hybrid chalcones , has demonstrated antiproliferative effects against cell lines including human cervical adenocarcinoma (HeLa). The mechanism of action for some related compounds involves the inhibition of crucial cellular processes like cell cycle progression. For example, Hesperadin, a complex indole-containing sulfonamide, functions as an Aurora kinase inhibitor, which can lead to cell cycle arrest and programmed cell death (apoptosis) in rapidly dividing cancer cells.

It is crucial to reiterate that these activities are attributed to specific, complex derivatives and cannot be directly ascribed to the parent compound this compound.

Modulation of Aldosterone (B195564) Levels via CYP11B2 Inhibition by a Complex Indole-Sulfonamide Derivative

The inhibition of aldosterone synthase (CYP11B2) is a key mechanism for lowering aldosterone levels, which is a therapeutic strategy for conditions like hypertension and congestive heart failure. Scientific investigation in this area has led to the discovery of potent and selective CYP11B2 inhibitors.

One such highly selective inhibitor is the complex molecule N-[5-(6-Chloro-3-cyano-1-methyl-1H-indol-2-yl)-pyridin-3-ylmethyl]-ethanesulfonamide . This compound, which contains an ethanesulfonamide group attached to a substituted indole-pyridine core, has been shown to be a cortisol-sparing CYP11B2 inhibitor that effectively lowers aldosterone. The high selectivity for CYP11B2 over the closely related enzyme CYP11B1 (11β-hydroxylase, responsible for cortisol synthesis) is a critical feature, as it avoids the side effect of suppressing cortisol production. The mechanism of action for CYP11B inhibitors involves binding to the enzyme's active site, which blocks the synthesis of aldosterone.

No evidence was found to suggest that the simpler compound, this compound, possesses this inhibitory activity. The research highlights the importance of the specific and complex substitution pattern on the indole ring system for achieving potent and selective CYP11B2 inhibition.

Future Directions and Research Gaps

Exploration of Novel Derivatives and Analogues for Enhanced Potency and Selectivity

The development of novel derivatives and analogues of N-(1H-indol-5-yl)ethanesulfonamide represents a significant area for future research. Structure-activity relationship (SAR) studies on related indole-sulfonamide scaffolds have demonstrated that modifications to the indole (B1671886) ring and the sulfonamide group can significantly influence biological activity. nih.gov

For instance, research on 6-(indol-2-yl)pyridine-3-sulfonamides as inhibitors of the hepatitis C virus (HCV) NS4B protein revealed that substitutions at the indole N-1, C-5, and C-6 positions were critical for optimizing potency and pharmacokinetic profiles. nih.gov Similarly, studies on indole-based inhibitors of HIV-1 fusion have shown that the linkage position and substituents on the indole core are crucial for antiviral activity. nih.gov These findings suggest that a systematic exploration of substitutions on the this compound scaffold could yield compounds with enhanced potency and selectivity for various biological targets. The un-substituted nature of the core compound presents a valuable template for such derivatization.

Advanced Computational Modeling for Mechanism Elucidation and Target Prediction

For example, computational modeling has been used to understand the binding of 5,5-diarylpentadienamides to the TRPV1 receptor, providing insights into their antagonistic activity. acs.org In the context of this compound, molecular docking studies could be employed to screen for potential interactions with a wide range of biological targets, including enzymes and receptors implicated in cancer, inflammation, and infectious diseases. QSAR models could then be developed based on a library of synthesized derivatives to correlate specific structural features with biological activity, thereby guiding the design of more potent and selective compounds.

Strategic Development for Improved Preclinical Profiles (e.g., metabolic stability)

A critical aspect of drug discovery is the optimization of the preclinical profile of a lead compound, including its metabolic stability. The metabolic fate of a drug candidate significantly influences its bioavailability and duration of action. Research into the optimization of indole-2-carboxamides as anti-Trypanosoma cruzi agents highlighted the importance of addressing metabolic liabilities to improve in vivo efficacy. nih.gov

Interdisciplinary Connections for Drug Discovery

The successful translation of a chemical entity from a laboratory curiosity to a therapeutic agent often requires interdisciplinary collaboration. The journey of drug discovery encompasses target identification, lead discovery and optimization, preclinical development, and clinical trials. This process necessitates the integration of expertise from medicinal chemistry, pharmacology, computational biology, and clinical sciences.

While this compound is currently recognized as a synthetic intermediate, its potential as a lead structure for new drug discovery initiatives should not be overlooked. Establishing interdisciplinary research programs focused on this scaffold could unlock its therapeutic potential. Such collaborations would facilitate a comprehensive evaluation of its biological activities, the identification of its molecular targets, and the strategic development of analogues with promising pharmacological profiles. The history of drug discovery is replete with examples of compounds initially synthesized for one purpose that later found new life as valuable therapeutic agents through such collaborative efforts.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing N-(1H-indol-5-yl)ethanesulfonamide derivatives?

  • Methodological Answer : The synthesis typically involves coupling sulfonamide groups to indole scaffolds via nucleophilic substitution or palladium-catalyzed cross-coupling. For example, dehydration of hydroxy intermediates (e.g., 2-hydroxy-N-aryl-ethanesulfonamides) under acidic conditions yields ethenesulfonamide derivatives, as demonstrated in a yield range of 55–58% using THF or DCM as solvents . Solvent selection significantly impacts reaction efficiency, with methanol (MeOH) and THF often yielding higher purity products compared to polar aprotic solvents like acetonitrile (ACN) .

Q. How do solvent properties influence the synthesis of sulfonamide derivatives?

  • Methodological Answer : Solvent polarity and hydrogen-bonding capacity directly affect reaction kinetics and product purity. For instance, in the synthesis of 5-(substituted phenyl sulfonamido)isophthalic acids, methanol (MeOH) achieved yields up to 76%, while DCM and THF provided moderate yields (55–66%). Non-polar solvents like n-propyl alcohol (n-Prop) yielded lower efficiency (33–41%) due to poor solubility of intermediates .

Q. What spectroscopic techniques are used to characterize This compound derivatives?

  • Methodological Answer : Key techniques include:

  • 1H-NMR : To confirm indole ring substitution patterns and sulfonamide proton environments .
  • ESI-MS : For molecular weight validation and fragmentation analysis .
  • X-ray crystallography : Resolves stereochemistry in crystalline forms, as seen in studies of pharmaceutical analogs .

Advanced Research Questions

Q. How can computational modeling predict physicochemical properties of This compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations predict properties such as:

  • pKa : Predicted at 8.20±0.10, indicating moderate basicity suitable for blood-brain barrier penetration .
  • PSA (Polar Surface Area) : Calculated at 92.78 Ų, suggesting moderate solubility and membrane permeability .
  • LogP : Estimated via molecular dynamics simulations to optimize pharmacokinetic profiles for CNS-targeted drugs .

Q. What strategies resolve contradictory pharmacological data for This compound analogs?

  • Methodological Answer : Discrepancies in biological activity (e.g., cancer vs. migraine therapy) may arise from:

  • Receptor selectivity : Modifying the indole substituents (e.g., methylpiperidinyl groups) alters 5-HT1B/1D receptor affinity, as seen in naratriptan analogs .
  • Metabolic stability : Adjusting substituents (e.g., halogenation) reduces CYP450-mediated degradation, improving half-life in vivo .
  • In vitro-in vivo correlation (IVIVC) : Use pharmacokinetic models to reconcile discrepancies between cell-based assays and animal studies .

Q. How are This compound derivatives optimized for therapeutic applications?

  • Methodological Answer : Structure-activity relationship (SAR) studies guide optimization:

  • Indole substitution : Adding electron-withdrawing groups (e.g., chloro, nitro) enhances binding to WDR5 or NRF2 targets in cancer models .
  • Sulfonamide linkage : Ethanesulfonamide spacers improve solubility over methanesulfonamides, as shown in analogs with 377.47 g/mol molecular weight .
  • Prodrug design : Incorporating pivalamidooxy groups enhances oral bioavailability by masking polar functionalities .

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